
3-Oxoisoindoline-4-carboxamide
描述
3-Oxoisoindoline-4-carboxamide is a heterocyclic compound with significant biological and medicinal properties. It is characterized by a core structure that includes an oxoisoindoline ring, which is a crucial scaffold in various natural and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindoline-4-carboxamide can be efficiently achieved through the Ugi reaction, which involves the condensation of 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is known for its versatility and efficiency in creating complex molecules. The reaction typically occurs under mild conditions, making it suitable for the synthesis of various derivatives of oxoisoindoline.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of the Ugi reaction can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it feasible for large-scale production.
化学反应分析
Types of Reactions: 3-Oxoisoindoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the oxoisoindoline ring, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkylating agents and nucleophiles can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, each with unique biological activities. For instance, derivatives with secondary or tertiary amines at the lactam nitrogen have shown increased cellular potency .
科学研究应用
Anticancer Activity
One of the most significant applications of 3-Oxoisoindoline-4-carboxamide is its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Research has demonstrated that derivatives of this compound exhibit modest to good activity against PARP-1, which is crucial for the treatment of cancers, particularly those with defective DNA repair pathways.
- Study Findings : A study identified several substituted 3-oxoisoindoline-4-carboxamides that showed promising inhibitory effects on PARP-1 in both intrinsic and cellular assays. This suggests their potential as therapeutic agents in cancer treatment, especially in tumors characterized by homologous recombination deficiency .
Antioxidant Properties
Another notable application is the antioxidant potential of 3-Oxoisoindoline derivatives. Research indicates that these compounds can effectively scavenge free radicals, thus contributing to cellular protection against oxidative stress.
- Case Study : In a study evaluating the antioxidant properties of various 3-oxoisoindoline derivatives, compounds were tested using the DPPH free radical scavenging assay and human low-density lipoprotein (LDL) oxidation assay. Results indicated that certain derivatives exhibited significant antioxidant activity, making them candidates for further exploration in oxidative stress-related conditions .
Inhibition of Sphingolipid-Mediated Disorders
Recent studies have explored the potential of 3-Oxoisoindoline derivatives as inhibitors of specific enzymes involved in sphingolipid metabolism. These compounds have been linked to therapeutic effects in disorders mediated by sphingolipids.
- Research Insights : A series of compounds derived from 3-Oxoisoindoline were evaluated for their ability to inhibit enzymes related to sphingolipid metabolism. The findings suggested that these compounds could serve as valuable pharmacological tools for investigating therapeutic strategies in relevant disorders .
Structural Diversity and Synthesis
The synthesis of this compound and its derivatives has been achieved through various methodologies, including Ugi reactions and post-transformation modifications. This structural diversity enhances the potential for discovering new pharmacological activities.
- Synthesis Techniques : A diversity-oriented approach has been employed to synthesize a range of 3-Oxoisoindoline derivatives with high regioselectivity and yields, enabling further exploration into their biological activities .
Potential as Drug Candidates
The pharmacokinetic profiles and metabolic stability of 3-Oxoisoindoline derivatives have been assessed in preclinical studies, highlighting their potential as drug candidates.
作用机制
The primary mechanism of action of 3-Oxoisoindoline-4-carboxamide involves the inhibition of poly (ADP-ribose) polymerase (PARP). The compound binds to the PARP enzyme, preventing it from repairing DNA damage in cells. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP for survival . The formation of a seven-membered intramolecular hydrogen bond within the compound enhances its binding affinity to the PARP enzyme .
相似化合物的比较
3-Oxoisoindoline-1-carboxamide: This compound shares a similar core structure but differs in the position of the carboxamide group.
3-Oxoisoindoline-5-carboxamide: Another derivative with antioxidant properties, synthesized through similar synthetic routes.
Uniqueness: 3-Oxoisoindoline-4-carboxamide is unique due to its potent PARP inhibitory activity and the formation of a seven-membered intramolecular hydrogen bond, which is rarely observed in small molecules . This unique structural feature enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
生物活性
3-Oxoisoindoline-4-carboxamide is a heterocyclic compound notable for its significant biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and neuropharmacology. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
- Molecular Formula : C₉H₇N₃O₂
- Molecular Weight : Approximately 163.16 g/mol
- Functional Groups : Contains a carbonyl (C=O) and an amide (C=O-NH) group, which are crucial for its reactivity and biological interactions.
The compound's planar configuration is stabilized by intramolecular hydrogen bonds, influencing its chemical reactivity and interactions with biological targets .
This compound functions primarily as a competitive inhibitor of PARP enzymes, which play a critical role in DNA repair processes. By inhibiting PARP, this compound disrupts DNA repair mechanisms in cancer cells, making it a promising candidate for cancer treatment, especially in tumors with defective DNA repair pathways .
In addition to its role in oncology, derivatives of this compound have shown potential as acetylcholinesterase inhibitors. This activity suggests possible applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- PARP Inhibition Studies :
- Acetylcholinesterase Inhibition :
- Antioxidant Activity :
属性
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNBJPASIMOEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659556 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935269-26-4 | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-oxoisoindoline-4-carboxamides interesting in the context of cancer treatment?
A1: The research paper focuses on the discovery and structure-activity relationship (SAR) of 3-oxoisoindoline-4-carboxamide derivatives. [] This class of compounds exhibits potent inhibitory activity against PARP, an enzyme involved in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer cells with deficiencies in other DNA repair pathways, leading to selective cell death. This concept, known as synthetic lethality, makes PARP inhibitors a promising avenue for cancer treatment. []
Q2: What insights does the research provide on the structure-activity relationship (SAR) of these compounds?
A2: The study explores how modifications to the this compound scaffold influence its potency as a PARP inhibitor. [] While the abstract doesn't delve into specific structural modifications and their effects, this type of research is crucial for identifying the key structural elements responsible for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。